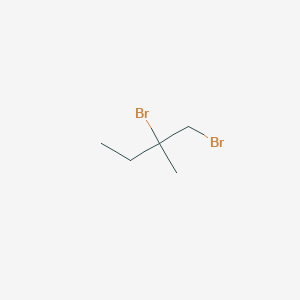

1,2-Dibromo-2-methylbutane

Description

Properties

IUPAC Name |

1,2-dibromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFLFLQACQDTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Considerations

The product retains a chiral center at the second carbon, theoretically yielding racemic this compound. However, no stereochemical resolution methods are documented for this specific compound.

Hydrobromination of Methylenecyclobutane

An alternative synthesis employs methylenecyclobutane and excess hydrogen bromide (HBr). This method exploits the strain energy of the cyclobutane ring to drive ring-opening hydrobromination.

Reaction Pathway

Methylenecyclobutane undergoes acid-catalyzed ring opening, where HBr protonates the double bond, inducing cleavage of the strained four-membered ring. The resulting carbocation intermediate is trapped by bromide ions, forming this compound:

Experimental Parameters

Limited data exists on precise conditions, but analogous ring-opening reactions suggest:

| Parameter | Details |

|---|---|

| Starting Material | Methylenecyclobutane |

| Reagent | Excess HBr (gas or aqueous) |

| Solvent | Non-polar solvent (e.g., ether) |

| Temperature | 25–40°C |

| Catalyst | Lewis acids (e.g., AlBr₃) |

The use of Lewis acids like AlBr₃ enhances reaction rate by stabilizing the carbocation intermediate. By-products may include mono-brominated derivatives, necessitating purification via fractional distillation.

Comparative Analysis of Preparation Methods

The table below contrasts the two primary synthesis routes:

| Method | Bromination of 2-Methylbut-1-ene | Hydrobromination of Methylenecyclobutane |

|---|---|---|

| Starting Material | Readily available alkene | Specialty cyclic alkene |

| Reagent Cost | Moderate (Br₂) | Low (HBr) |

| Reaction Hazard | High (toxic Br₂ fumes) | Moderate (corrosive HBr) |

| By-products | Minimal | Mono-brominated isomers |

| Scalability | Industrial-friendly | Limited by methylenecyclobutane supply |

| Yield (Estimated) | 70–85% | 50–65% |

The bromination method is preferred for large-scale production due to higher yields and material availability. In contrast, the hydrobromination route offers cost advantages but faces challenges in precursor sourcing.

Industrial-Scale Production Considerations

Bromination Process Optimization

Industrial bromination reactors employ jacketed vessels to manage exothermicity, with in-line quenching systems to neutralize excess Br₂. Continuous distillation columns separate the dibromide from unreacted alkene and solvent, achieving >95% purity.

Challenges and Optimization Strategies

By-product Formation

Mono-brominated by-products (e.g., 1-bromo-2-methylbutane) arise from incomplete reaction or HBr scavenging. Strategies to minimize these include:

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-2-methylbutane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can result in the formation of 2-methyl-2-butene.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium hydroxide (KOH) in ethanol.

Reduction: Zinc (Zn) in acetic acid.

Major Products

Substitution: 2-methyl-2-butanol.

Elimination: 2-methyl-2-butene.

Reduction: 2-methylbutane.

Scientific Research Applications

Scientific Research Applications

1,2-Dibromo-2-methylbutane has diverse applications across various fields:

Organic Synthesis

- It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various functional groups through substitution and elimination reactions.

Medicinal Chemistry

- The compound is utilized as a building block in the synthesis of pharmaceutical compounds. For example, it can be transformed into bioactive molecules that exhibit antibacterial and antifungal properties.

Material Science

- In polymer chemistry, this compound is used to prepare polymers with specific properties. Its functionality allows for the incorporation of bromine into polymer chains, which can enhance the material's chemical resistance and thermal stability.

Chemical Research

- The compound is employed in chemical kinetics studies to investigate reaction mechanisms. Its ability to undergo various types of reactions makes it a useful tool for understanding fundamental chemical processes.

Case Study 1: Synthesis of Pharmaceuticals

A notable study demonstrated the use of this compound in synthesizing a series of novel antibacterial agents. Researchers utilized this compound as an intermediate to introduce specific functional groups that enhanced antimicrobial activity against resistant bacterial strains. The results indicated improved efficacy compared to existing antibiotics.

Case Study 2: Polymer Development

In material science research, this compound was incorporated into a polymer matrix to create flame-retardant materials. The bromine content contributed to the material's fire resistance without significantly affecting its mechanical properties. Testing showed that polymers containing this compound exhibited lower flammability ratings than their non-brominated counterparts.

Mechanism of Action

The mechanism of action of 1,2-dibromo-2-methylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form double bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,2-Dibromo-3-methylbutane

- Molecular Formula : C₅H₁₀Br₂ (identical to the target compound).

- CAS No.: 10288-13-8 .

- Key Differences: Bromine positions: 1 and 2 vs. 1 and 3 carbons (Figure 1). Reactivity: Positional isomerism affects reaction pathways. For example, in elimination reactions, the 1,2-dibromo-3-methylbutane may favor different alkene products due to steric hindrance from the methyl group .

1,3-Dibromo-2-methylbutane

1,4-Dibromo-2-methylbutane

Table 1: Comparison of Structural Isomers

Substituted Derivatives

1,2-Dibromo-2,4-dicyanobutane (Methyldibromoglutaronitrile)

1,2-Dibromo-3-chloropropane

Table 2: Substituted Derivatives Comparison

Other Dibrominated Alkanes

lists thermodynamic data for dibromobutanes (e.g., 1,3-dibromobutane, ∆Hf° = -148.0 kJ/mol), but data for methyl-substituted variants are sparse. Generally, methyl branches lower boiling points and increase volatility compared to linear analogs.

Research Findings and Mechanistic Insights

- Synthesis : this compound forms via anti-addition to 2-methylbut-1-ene, with stereochemical outcomes influenced by open carbocation intermediates rather than bromonium ions .

- Reactivity : Adjacent bromines in this compound favor elimination (e.g., dehydrohalogenation to alkenes), whereas isomers like 1,3-dibromo-2-methylbutane undergo substitution more readily .

- Toxicity : Unlike 1,2-dibromo-3-chloropropane, the target compound lacks significant toxicity data in the provided evidence, suggesting it is less hazardous in industrial settings .

Biological Activity

1,2-Dibromo-2-methylbutane (DBMB) is an organobromine compound with the molecular formula CHBr and a molecular weight of 229.94 g/mol. It features two bromine atoms attached to adjacent carbon atoms, which significantly influences its biological activity. This compound is known for its electrophilic nature, allowing it to interact with various nucleophiles, leading to diverse biochemical effects.

| Property | Value |

|---|---|

| Molecular Weight | 229.94 g/mol |

| Density | 1.69 g/cm³ |

| Boiling Point | 174 °C |

| Flash Point | >110 °C |

Mechanism of Biological Activity

The biological activity of DBMB primarily arises from its ability to undergo nucleophilic substitution reactions due to the presence of bromine atoms. This reactivity allows the compound to interact with biomolecules, potentially leading to enzyme inhibition and modification of metabolic pathways.

Key Mechanisms

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, resulting in new compounds that may exhibit different biological activities.

- Enzyme Inhibition : Studies have indicated that DBMB can inhibit specific enzymes, impacting metabolic pathways in organisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of DBMB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-3-methylbutane | CHBr | Lower reactivity than DBMB |

| 1,3-Dibromo-2-methylbutane | CHBr | Similar reactivity but different effects |

| 3-Methylbutan-2-one | CHO | Lacks halogen; less reactive |

Enzyme Interaction Studies

Recent studies have demonstrated that DBMB can inhibit the activity of certain enzymes involved in metabolic pathways. For instance, a study published in Environmental Science & Technology investigated the effects of various organobromine compounds on cytochrome P450 enzymes, revealing that DBMB exhibited significant inhibitory effects on specific isoforms, suggesting potential implications for drug metabolism and toxicity .

Toxicological Assessments

Toxicological assessments have indicated that DBMB may exhibit endocrine-disrupting properties. A comprehensive evaluation conducted by the European Chemicals Agency (ECHA) highlighted concerns regarding its potential effects on hormone systems, particularly in aquatic organisms . This raises important considerations for environmental safety and regulatory assessments.

Applications in Medicinal Chemistry

DBMB serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to participate in nucleophilic substitution reactions makes it a useful building block for synthesizing pharmaceutical compounds. Research has shown that derivatives of DBMB can exhibit enhanced biological activities compared to the parent compound .

Q & A

Q. How can researchers confirm the molecular structure of 1,2-Dibromo-2-methylbutane using spectroscopic techniques?

- Methodological Answer : Combine 1H/13C NMR to identify proton environments and carbon frameworks. For example, the methyl group (CH3) adjacent to bromine in this compound would show distinct splitting patterns. Compare with 1,2-Dibromoethane (C2H4Br2), where NMR spectra resolve vicinal bromine atoms . IR spectroscopy detects C-Br stretches (~500–600 cm⁻¹), while mass spectrometry confirms molecular ion peaks and fragmentation patterns (e.g., loss of Br radicals). Cross-validate with computational methods like DFT for predicted spectral data.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, apply inert absorbents (e.g., sand or vermiculite) as per protocols for similar brominated alkanes . Avoid aqueous drains; collect waste in sealed containers for halogenated organic disposal . Monitor air quality for volatile bromine compounds using gas detectors.

Q. How can researchers synthesize this compound, and what are common impurities?

- Methodological Answer : Use radical bromination or electrophilic addition of HBr to 2-methyl-1-butene. Monitor reaction conditions (e.g., light for radical initiation) to minimize byproducts like 1,3-dibromo isomers. Purify via fractional distillation or column chromatography. Analyze purity using GC-MS or HPLC, referencing retention times against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as an alkylating agent?

- Methodological Answer : Systematically vary solvent polarity , temperature, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates. Use control experiments to isolate variables (e.g., competing elimination pathways). Apply kinetic modeling to identify rate-limiting steps, as demonstrated in cyclopropane derivative syntheses . Document steric effects from the methyl group, which may hinder nucleophilic attack .

Q. What methodologies are appropriate for assessing the environmental persistence of this compound given limited ecotoxicity data?

- Methodological Answer : Use QSAR models to predict biodegradability and bioaccumulation based on structural analogs (e.g., 1,2-Dibromoethane ). Conduct soil mobility studies using column chromatography setups with varying organic matter content . For toxicity, perform microcosm assays with Daphnia magna or soil microbiota, extrapolating from protocols for dibromoalkanes .

Q. How can stereochemical outcomes be controlled in reactions involving this compound?

- Methodological Answer : Employ chiral catalysts (e.g., Ru-DIPSKEWPHOS complexes ) to induce enantioselectivity in substitution reactions. Analyze stereochemistry via polarimetry or X-ray crystallography . For elimination reactions, study steric effects using computational tools (e.g., Molecular Dynamics simulations) to predict alkene geometry .

Q. What advanced techniques can characterize degradation pathways of this compound under environmental conditions?

- Methodological Answer : Use LC-HRMS to identify degradation intermediates (e.g., debrominated products or oxidation derivatives). Apply isotopic labeling (e.g., 13C) to trace carbon fate in photolysis/hydrolysis experiments . For mechanistic insights, combine ESR spectroscopy to detect radical intermediates during UV-induced degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points or solubility data for this compound?

- Methodological Answer : Replicate measurements using standardized protocols (e.g., ASTM distillation methods). Compare with structurally similar compounds (e.g., 1,2-Dibromoethane boiling point ~131°C ). Assess purity via DSC (Differential Scanning Calorimetry) to detect eutectic mixtures. Use QSPR models to correlate physical properties with molecular descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.